
Cyclophilin inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El inhibidor de ciclofilina 1 es un inhibidor potente y biodisponible por vía oral de la ciclofilina A, una proteína que exhibe actividad isomerasa cis-trans peptidil-prolil. La ciclofilina A participa en diversos procesos biológicos, incluida la pliegue de proteínas, la regulación de la respuesta inmune y la inflamación. El inhibidor de ciclofilina 1 ha mostrado un potencial significativo en el tratamiento de enfermedades como la infección por el virus de la hepatitis C (VHC) y otras afecciones inflamatorias .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del inhibidor de ciclofilina 1 generalmente implica varios pasos, incluida la formación de intermediarios clave y reacciones de acoplamiento finales. La ruta sintética específica puede variar según la pureza y el rendimiento deseados. Comúnmente, la síntesis implica:
- Formación de la estructura principal a través de reacciones de ciclización.
- Introducción de grupos funcionales a través de reacciones de sustitución.
- Purificación utilizando técnicas cromatográficas.
Métodos de producción industrial: La producción industrial del inhibidor de ciclofilina 1 implica la ampliación de la síntesis de laboratorio a una escala mayor. Esto requiere la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, para garantizar un alto rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizadas se emplean a menudo para mejorar la eficiencia y la reproducibilidad.
Análisis De Reacciones Químicas
Tipos de reacciones: El inhibidor de ciclofilina 1 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Conversión de grupos funcionales a estados más oxidados.
Reducción: Reducción de grupos funcionales específicos para lograr las propiedades deseadas.
Sustitución: Introducción de diferentes sustituyentes para modificar la actividad del compuesto.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Uso de agentes halogenantes o nucleófilos en condiciones apropiadas.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del inhibidor de ciclofilina 1 con grupos funcionales modificados, que pueden mejorar o alterar su actividad biológica.
Aplicaciones Científicas De Investigación
Cyclophilin inhibitors have emerged as a promising class of therapeutics with diverse applications, particularly in treating viral infections and inflammatory conditions . Cyclophilin A (CypA) is a key host protein that plays a role in the life cycle of several viruses, making it a target for broad-spectrum antiviral drugs .
Cyclosporin A (CsA) and its Derivatives:
- Immunosuppression: CsA has been extensively used to suppress the immune system in allogeneic transplantation of bone marrow/hematopoietic stem cells and solid organs to prevent and treat graft-versus-host diseases. It also plays a role in various inflammatory conditions like rheumatoid arthritis and psoriasis .
- Targeting Cancers: CsA has been used to target human cancers, either alone or in combination with other agents, based on the high level of cyclophilin A in human malignancies .
- Limitations: CsA has poor aqueous solubility and serious side effects, including hepatotoxicity, nephrotoxicity, hyperkalemia, hyperuricemia, renal dysfunction, leukopenia, lymphoma, or skin cancer . More efforts are needed to reduce the toxicity and off-target effects of CsA in clinical use .
- Nonimmunosuppressive Derivatives: Research is focused on finding nonimmunosuppressive CsA derivatives or novel agents to inhibit the role of cyclophilin A in inflammation without affecting host immunity during viral infection control or cancer treatment . Examples include 3-[(4′-OH)MeLeu], 4-CsA 3K (C6) and 3L (C7), which display potent anti-HIV-1 activity with low immunosuppressive capacity .
Aryl 1-Indanylketones:
- C29A-2 is the most active inhibitor of cyclophilin A (KI= 0.3 ± 0.1 μM) in the aryl 1-indanylketone series .
Fragment-Based Drug Design (FBDD):
- Using FBDD, small non-peptidic Cyp inhibitors were identified . Two hit compounds (F680 and F684) exhibited significant inhibition of CypA, CypB, and CypD enzymatic activities and exerted significant anti-HCV GT1b activities without cytotoxicity .
Specific Cyclophilin Inhibitors and their Applications:
- Alisporivir: Alisporivir shows promise as a future treatment option, alone or in combination regimens, providing physicians with flexibility in the treatment process along with favorable tolerability and a high barrier to resistance . A Phase III study is evaluating the efficacy and safety of alisporivir plus pIFNα/RBV in previously untreated GT1 patients .
- NIM811: NIM811 was the first synthesized Cyp inhibitor derived from CsA found to be devoid of immunosuppressive activity and exhibits potent anti-HCV activities in vitro and high affinity to CypA .
- Compound 31: Compound 31 is a potent cyclophilin inhibitor with IC50s of 0.1±0.07, 0.08±0.04, and 0.2±0.08 μM for CypA, CypB, and CypD, respectively . It inhibits HCV, HIV, and HCoV-229E coronavirus, supporting the development of cyclophilin inhibitors as broad-spectrum antiviral compounds with a high barrier to resistance .
Cyclophilins as Antiviral Targets:
- Cyclophilins, particularly CypA, play a pivotal role in the life cycle of a number of viral families . Cyclophilin inhibitors inhibit the replication of different viruses in vitro and in vivo .
- Cyclophilin inhibitors do not directly target a viral function but instead target a host protein involved in a key step of the viral life cycle, reducing the likelihood of selecting resistant viruses .
Cyclophilins in HCV Treatment:
- Cyclophilins are the only host target that has formed the basis of pharmaceutical drug discovery and drug development programs for HCV . Nonimmunosuppressive cyclophilin inhibitors in clinical testing have confirmed the clinical utility of CsA-based inhibitors for treating individuals with chronic hepatitis C infection .
- CsA efficiently suppresses HCV replication in cultured hepatoma cells . Non-immunosuppressive CsA derivatives such as NIM811, Alisporivir, and SCY-635 also block HCV replication .
Cyclophilins in HIV Treatment:
- Cyclophilin (CyP) inhibitors' use as antiviral therapies began with the discovery that cyclosporine A (CsA) benefitted HIV patients during the 1980s . CyPs, specifically cyclophilin A (CyPA), support HIV infection . Applying CsA’s CyPA inhibitory action reduced viral replication in humans .
Cyclophilins in Coronavirus Treatment:
- In vitro results have shown that SARS-CoV-2, SARS-CoV, and Middle East respiratory syndrome coronavirus (MERS-CoV), among other coronaviruses, are effectively inhibited by CsA . Clinical results show decreased mortality in coronavirus disease 2019 (COVID-19) patients who were administered CsA for severe cases .
Mecanismo De Acción
El inhibidor de ciclofilina 1 ejerce sus efectos uniéndose a la ciclofilina A, inhibiendo así su actividad isomerasa cis-trans peptidil-prolil. Esta inhibición interrumpe la interacción entre la ciclofilina A y sus proteínas diana, lo que lleva a un plegamiento y una función alterados de las proteínas. En el contexto de la infección por VHC, el inhibidor de ciclofilina 1 previene la formación de vesículas de doble membrana esenciales para la replicación viral .
Comparación Con Compuestos Similares
El inhibidor de ciclofilina 1 es único en comparación con otros inhibidores de ciclofilina debido a su alta potencia y biodisponibilidad oral. Compuestos similares incluyen:
Ciclosporina A: Un inmunosupresor bien conocido con actividad inhibitoria de la ciclofilina A.
Derivados de quinoxalina: Nuevos inhibidores con posibles propiedades antiinflamatorias y anticancerígenas.
Análogos peptídicos: Diseñados para imitar la estructura y la función de los inhibidores naturales de la ciclofilina
El inhibidor de ciclofilina 1 destaca por su focalización específica de la ciclofilina A y sus posibles aplicaciones terapéuticas en el tratamiento del VHC y otras enfermedades.
Actividad Biológica
Cyclophilin inhibitors, particularly Cyclophilin Inhibitor 1 (often referred to as SCY-635), have garnered significant attention due to their biological activity in various disease contexts, particularly in viral infections and cancer. This article provides a comprehensive overview of the biological activity of SCY-635, highlighting its mechanisms, efficacy in clinical studies, and potential therapeutic applications.
Overview of Cyclophilins
Cyclophilins are a family of proteins that possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which is crucial for protein folding and trafficking. Cyclophilin A (CyPA) is the most studied member and plays vital roles in immune response and cellular signaling pathways. Cyclophilin inhibitors, such as SCY-635, target these proteins to modulate their activity for therapeutic benefits.
SCY-635 acts primarily by inhibiting the PPIase activity of cyclophilin A. This inhibition disrupts several downstream signaling pathways essential for viral replication and T-cell activation.
- Inhibition of Viral Replication : SCY-635 has shown potent antiviral effects against Hepatitis C virus (HCV) by inhibiting the NS5A protein, which is critical for viral replication. Clinical studies indicate that SCY-635 can significantly reduce HCV RNA levels in infected patients .
- Modulation of Immune Response : By inhibiting cyclophilins, SCY-635 alters immune responses, particularly T-cell activation. The cyclophilin A–CsA complex inhibits calcineurin, preventing the translocation of NF-AT to the nucleus and thus suppressing T-cell activation .
Clinical Studies and Efficacy
Several clinical trials have evaluated the efficacy and safety of SCY-635 in patients with chronic HCV infection:
- Phase I Trials : In a study involving 20 participants with genotype 1 HCV, SCY-635 was administered at doses ranging from 300 mg to 900 mg daily for 15 days. The results showed a mean maximum decrease in HCV viral load of 2.2 log in the highest dose group, indicating significant antiviral activity .
- Safety Profile : SCY-635 was well tolerated across all dose levels with minimal adverse effects reported. Notably, there were no dose-limiting toxicities observed during the trials .
Comparative Efficacy with Other Cyclophilin Inhibitors
The following table summarizes the comparative efficacy of various cyclophilin inhibitors based on their biological activities:
Compound | Mechanism of Action | Target Disease | Efficacy (Viral Load Reduction) | Safety Profile |
---|---|---|---|---|
SCY-635 | PPIase inhibition | HCV | Mean reduction of 2.2 log | Well tolerated |
NIM811 | PPIase inhibition | HCV | Minimal effect | Well tolerated |
Alisporivir | PPIase inhibition | HCV | SVR rates: 76% | Low viral breakthrough |
Cyclosporine A | PPIase inhibition + calcineurin blockade | Organ transplantation | Immunosuppressive effects | Significant side effects |
Case Studies and Applications
- HCV Treatment : A notable case study involved a patient treated with SCY-635 who exhibited a significant decline in viral load after treatment initiation. The patient achieved undetectable levels of HCV RNA following a regimen that included interferon therapy alongside SCY-635 .
- Cancer Research : Emerging evidence suggests that cyclophilin inhibitors may play a role in cancer treatment by enhancing the efficacy of chemotherapeutic agents. Studies indicate that CyPA overexpression can lead to drug resistance; thus, targeting cyclophilins may improve outcomes in chemotherapy .
Future Directions
Research continues to explore the potential of cyclophilin inhibitors beyond viral infections. The dual role of cyclophilins in immune modulation and cancer progression presents opportunities for developing novel therapeutic strategies targeting these proteins.
Propiedades
Fórmula molecular |
C31H39N5O7 |
---|---|
Peso molecular |
593.7 g/mol |
Nombre IUPAC |
(2'R,5'S,11'S,14'S,18'E)-2',11'-dimethyl-14'-propan-2-ylspiro[1,3-dioxane-5,17'-15-oxa-3,9,12,26,29-pentazatetracyclo[18.5.3.15,9.023,27]nonacosa-1(26),18,20(28),21,23(27),24-hexaene]-4',10',13',16'-tetrone |
InChI |
InChI=1S/C31H39N5O7/c1-18(2)26-28(38)33-20(4)29(39)36-13-5-6-24(35-36)27(37)32-19(3)23-10-9-22-8-7-21(14-25(22)34-23)11-12-31(30(40)43-26)15-41-17-42-16-31/h7-12,14,18-20,24,26,35H,5-6,13,15-17H2,1-4H3,(H,32,37)(H,33,38)/b12-11+/t19-,20+,24+,26+/m1/s1 |
Clave InChI |
IVDFPOWAIHEKAG-GOZMEEBJSA-N |
SMILES isomérico |
C[C@@H]1C2=NC3=C(C=CC(=C3)/C=C/C4(COCOC4)C(=O)O[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)N1)C)C(C)C)C=C2 |
SMILES canónico |
CC1C2=NC3=C(C=CC(=C3)C=CC4(COCOC4)C(=O)OC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)N1)C)C(C)C)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.